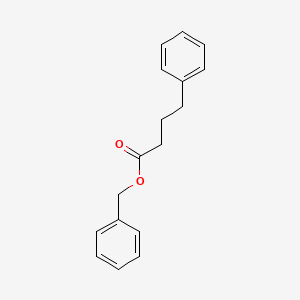

Benzyl 4-phenylbutanoate

Descripción general

Descripción

{11})H({14})O(_{2}). It is an ester formed from benzenebutanoic acid and phenylmethyl alcohol. This compound is known for its pleasant aroma and is commonly used in the fragrance and flavor industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl 4-phenylbutanoate can be synthesized through the esterification of benzenebutanoic acid with phenylmethyl alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:

C6H5CH2OH+C3H7COOH→C6H5CH2OCOC3H7+H2O

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors where the reactants are heated under reflux with an acid catalyst. The water produced during the reaction is continuously removed to drive the reaction to completion .

Análisis De Reacciones Químicas

Types of Reactions

Hydrolysis: Benzyl 4-phenylbutanoate can undergo hydrolysis in the presence of an acid or base to yield benzenebutanoic acid and phenylmethyl alcohol.

Reduction: This ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH(_4)).

Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different esters

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH(_4)).

Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.

Major Products Formed

Hydrolysis: Benzenebutanoic acid and phenylmethyl alcohol.

Reduction: Benzenebutanoic acid and phenylmethyl alcohol.

Transesterification: Various esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Benzyl 4-phenylbutanoate is being investigated for its anticancer potential. Studies have shown that derivatives of 4-phenylbutyric acid, which is closely related to this compound, exhibit histone deacetylase (HDAC) inhibitory activity. This mechanism is crucial as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells . The safety profile of these compounds makes them suitable candidates for further development as anticancer agents.

Urea Cycle Disorders Treatment

4-Phenylbutyric acid is a recognized treatment for urea cycle disorders. This compound, being a structural derivative, may also possess similar therapeutic effects. Its application in managing metabolic disorders highlights its significance in pharmaceutical formulations aimed at improving nitrogen metabolism .

Agricultural Applications

Plant Regeneration

Recent studies have indicated that 4-phenylbutyric acid can enhance plant regeneration by acting as an auxin mimic. This property is crucial for tissue culture applications where efficient regeneration of plant tissues is desired . this compound's structural similarity to natural auxins positions it as a potential agent for promoting growth and regeneration in various plant species.

Synthetic Chemistry

Catalytic Applications

this compound serves as an intermediate in the synthesis of various organic compounds. Its role in catalytic processes has been explored, particularly in reactions involving Lewis acids as catalysts to facilitate the formation of complex organic structures . The ability to utilize this compound in synthetic pathways underscores its importance in organic synthesis.

Data Table: Comparative Analysis of Applications

Anticancer Activity

A study assessed the efficacy of various derivatives of 4-phenylbutyric acid against cancer cell lines. The results indicated that certain modifications enhanced the inhibitory effects on cell proliferation while maintaining low toxicity levels, suggesting a promising avenue for drug development .

Plant Tissue Culture

Research focusing on the application of this compound in plant tissue culture demonstrated significant improvements in callus formation and shoot regeneration. The findings suggest that this compound can be effectively used to optimize protocols for plant regeneration, particularly in economically important species .

Mecanismo De Acción

The mechanism of action of benzenebutanoic acid, phenylmethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is reduced to alcohols through nucleophilic addition of hydride ions .

Comparación Con Compuestos Similares

Benzyl 4-phenylbutanoate can be compared with other esters such as:

Ethyl acetate: Commonly used as a solvent and in the production of artificial fruit essences.

Methyl butanoate: Known for its apple-like aroma and used in flavorings.

Benzyl acetate: Used in perfumes and flavorings for its pleasant floral scent.

This compound is unique due to its specific combination of benzenebutanoic acid and phenylmethyl alcohol, giving it distinct chemical properties and applications .

Actividad Biológica

Benzyl 4-phenylbutanoate, an ester derived from benzenebutanoic acid and phenylmethyl alcohol, has garnered attention in various biological studies due to its potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound is known for its pleasant aroma and is commonly used in the fragrance and flavor industries. Its synthesis typically involves the esterification of benzenebutanoic acid with phenylmethyl alcohol, often in the presence of an acid catalyst such as concentrated sulfuric acid.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar to 4-phenylbutyric acid (4-PBA), this compound may exhibit histone deacetylase (HDAC) inhibitory activity. This mechanism is crucial for regulating gene expression and has implications in cancer therapy .

- Anti-HBV Activity : Research indicates that compounds structurally related to this compound possess significant anti-hepatitis B virus (HBV) activities. For instance, derivatives have shown effective inhibition of HBsAg and HBeAg secretion in vitro, suggesting potential for antiviral applications .

- Auxin-like Effects : this compound has been studied for its auxin-like properties in plant regeneration, which may parallel its effects in mammalian systems regarding cell proliferation and differentiation .

Anti-HBV Activity

A study evaluated several derivatives of phenylbutanoates for their anti-HBV activities using the HepG2.2.15 cell line. The results indicated that specific compounds demonstrated IC50 values significantly lower than those of lamivudine, a standard antiviral treatment. For example, compound 4B-2 showed an IC50 of 63.85 µM against HBsAg secretion, highlighting the potential of this compound analogs as antiviral agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anti-HBV activity | 63.85 (HBsAg) | Potential antiviral agent |

| Sodium 4-phenylbutyrate | HDAC inhibitor | Not specified | Used in clinical trials for blood disorders |

| Benzyl acetate | Flavoring agent | Not applicable | Commonly used in perfumes |

Propiedades

IUPAC Name |

benzyl 4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c18-17(19-14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUZXGDIRMXKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474814 | |

| Record name | Benzenebutanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77100-93-7 | |

| Record name | Benzenebutanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.